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molecular formula C12H9Cl2NO2 B016840 Methyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate CAS No. 103999-57-1

Methyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate

Cat. No. B016840
M. Wt: 270.11 g/mol
InChI Key: BCUKVCIBZQODNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04709053

Procedure details

3.2 g of the 3-carboxethoxy-4-(2,3-dichlorophenyl)pyrrole obtained in (a) and 40 ml of a 1:1 mixture of methanol and 5N HCl are stirred for hours at 70° C. After it has cooled to room temperature, the reaction mixture is poured onto ice and extracted with ethyl acetate. The ester phase is in turn extracted with 10% sodium hydroxide solution. The aqueous extract is washed twice with ethyl acetate, acidified with hydrochloric acid and extracted with ethyl acetate. The organic phase is washed with water, dried over magnesium sulfate and filtered. The filtrate is concentrated by evaporation and the resultant 4-(2,3-dichlorphenyl)pyrrole-3-carboxylic acid melts at 180°-182° C.
[Compound]
Name
3-carboxethoxy-4-(2,3-dichlorophenyl)pyrrole
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[C:9]([C:10]2[CH:15]=[CH:14][CH:13]=[C:12]([Cl:16])[C:11]=2[Cl:17])=[CH:8][NH:7][CH:6]=1)([O:3]C)=[O:2].Cl>CO>[Cl:17][C:11]1[C:12]([Cl:16])=[CH:13][CH:14]=[CH:15][C:10]=1[C:9]1[C:5]([C:1]([OH:3])=[O:2])=[CH:6][NH:7][CH:8]=1

Inputs

Step One
Name
3-carboxethoxy-4-(2,3-dichlorophenyl)pyrrole
Quantity
3.2 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OC)C1=CNC=C1C1=C(C(=CC=C1)Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
are stirred for hours at 70° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After it has cooled to room temperature
ADDITION
Type
ADDITION
Details
the reaction mixture is poured onto ice
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extracted with 10% sodium hydroxide solution
EXTRACTION
Type
EXTRACTION
Details
The aqueous extract
WASH
Type
WASH
Details
is washed twice with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic phase is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated by evaporation

Outcomes

Product
Name
Type
Smiles
ClC1=C(C=CC=C1Cl)C=1C(=CNC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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